1-(2-fluorobenzyl)-1H-pyrazol-4-amine
Description
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 2-fluorobenzyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. Its synthesis likely involves nucleophilic substitution or hydrogenation of nitro intermediates, as seen in related compounds .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;/h1-5,7H,6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKVUQHWSNSYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine Hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the pyrazole ring provides a stable scaffold for interaction. The compound may modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine and Analogs
Key Observations:
- Halogenation Effects : Bromo- or chloro-fluorinated analogs (e.g., ) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Substituent Diversity : Trifluoromethyl or ethyl groups (e.g., ) improve metabolic stability and target selectivity, as seen in GLUT1 inhibitors.
- Simplified Scaffolds : Removing the benzyl group (e.g., ) reduces steric hindrance but diminishes specificity for complex targets.
Biological Activity
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H12FN3, and it is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring. This structural configuration enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.
1. Antitumor Activity
Research indicates that compounds in the pyrazole class, including this compound, exhibit significant antitumor properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 15.0 | Induction of G0/G1 arrest |
| MCF-7 | 20.5 | Apoptosis induction |
2. Anti-inflammatory Properties
In addition to its antitumor activity, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits for inflammatory diseases.
3. Enzyme Inhibition
Interaction studies have revealed that this compound can act as an inhibitor of specific kinases involved in cancer signaling pathways. These interactions are critical for understanding its role in modulating enzyme activities and receptor interactions.
Case Studies and Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. A study conducted by Zhang et al. (2015) demonstrated that modifications to the pyrazole scaffold significantly affect biological activity, highlighting the importance of substituent positioning on the efficacy against cancer cell lines .
Another study emphasized the compound's binding affinity to various proteins, which could elucidate its mechanism of action in cancer therapy . The unique properties of the fluorobenzyl group were noted to enhance interactions with target enzymes compared to other halogenated analogs.
Q & A
Q. How does fluorination impact pharmacokinetic properties in vivo?
- Methodological Answer :
- Lipophilicity : Fluorobenzyl increases logP (measured via shake-flask), enhancing membrane permeability.
- Metabolic Stability : Microsomal assays (human liver microsomes) show t½ >60 minutes due to fluorine’s resistance to oxidation.
- In Vivo PK : Rat studies (IV/PO dosing) reveal improved bioavailability (F >40%) compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
